molecular formula C12H15NO3 B13288441 Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate

Cat. No.: B13288441
M. Wt: 221.25 g/mol
InChI Key: ONYJHCSYLPBVIB-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzene ring fused to an oxazepine ring, with an ethyl ester group attached to the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate can be achieved through various methods. One common approach involves the cyclization of N-(2-hydroxyphenyl)ethylamine with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxazepines .

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate can be compared with other similar compounds, such as:

    2,3,4,5-tetrahydro-1,4-benzothiazepine: Similar structure but contains a sulfur atom instead of oxygen.

    2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in the ring.

    1,4-benzoxazepine: Lacks the tetrahydro modification

Biological Activity

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

This compound is characterized by its unique heterocyclic structure. The synthesis typically involves the cyclization of o-aminophenols with ethyl chloroformate under basic conditions. This method allows for the formation of the oxazepine ring efficiently and is scalable for industrial production.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H15NO3
CAS Number2090364-58-0
Melting PointNot specified

Biological Activity

Recent studies have highlighted the potential of this compound as a bioactive molecule. Its biological activities include:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. In vitro studies indicate that it inhibits bacterial growth through disruption of cell wall synthesis and function .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells via the modulation of specific signaling pathways. It has been tested against several cancer cell lines with promising results .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via signaling pathway modulation
NeuroprotectivePotential inhibition of neuroinflammatory processes

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as kinases and proteases. This inhibition can alter signaling pathways associated with cell proliferation and survival.
  • Receptor Modulation : It interacts with neurotransmitter receptors which may contribute to its neuroprotective effects. This modulation can potentially alleviate symptoms associated with neurodegenerative diseases .

Case Studies and Research Findings

A notable study investigated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups .

Another research project focused on its antimicrobial activity revealed that this compound exhibited notable effectiveness against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-11-10(9)8-13-6-7-16-11/h3-5,13H,2,6-8H2,1H3

InChI Key

ONYJHCSYLPBVIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CNCCOC2=CC=C1

Origin of Product

United States

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